molecular formula C7H15N3O3 B1677517 m-PEG3-Azide CAS No. 74654-06-1

m-PEG3-Azide

Cat. No.: B1677517
CAS No.: 74654-06-1
M. Wt: 189.21 g/mol
InChI Key: ZSSKNHYYIBAWRX-UHFFFAOYSA-N
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Description

m-PEG3-Azide is an organic compound with the molecular formula C7H15N3O3. It is a liquid at room temperature and is primarily used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of the azido group, which makes it a valuable reagent in organic synthesis and click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG3-Azide can be synthesized through a multi-step process involving the reaction of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with sodium azide. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and under controlled temperature conditions to ensure the formation of the desired azido compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the explosive nature of azides. The production setup includes reactors with temperature control, efficient mixing, and proper ventilation to handle the hazardous materials safely .

Chemical Reactions Analysis

Types of Reactions: m-PEG3-Azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, DMF, controlled temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

    Substitution: Various substituted derivatives depending on the reactants used.

    Reduction: Corresponding amine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

m-PEG3-Azide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and click chemistry for the formation of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-PEG3-Azide primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and other complex structures. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions .

Comparison with Similar Compounds

Comparison: m-PEG3-Azide is unique due to its specific structure, which includes three ethoxy groups and an azido group. This structure provides it with distinct reactivity and solubility properties compared to other azido compounds. Its ability to participate in click chemistry and form stable triazole rings makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKNHYYIBAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438873
Record name 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74654-06-1
Record name 1-(2-Azidoethoxy)-2-(2-methoxyethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74654-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium azide (5.37 g, 83 mmol) and 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (20 g, 83 mmol) were added without solvent, the temperature was raised to 60° C. and the mixture stirred for 48 hours. The salts were filtered and ethyl acetate added to precipitate the dissolved salts and filtered again, producing 1-azido-2-(2-(2-methoxyethoxy)ethoxy)ethane.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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